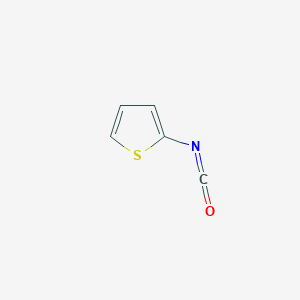

2-Thienyl isocyanate

Übersicht

Beschreibung

2-Thienyl isocyanate is an organic compound with the molecular formula C5H3NOS. It is a derivative of thiophene, where an isocyanate group (-N=C=O) is attached to the second carbon of the thiophene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Thienyl isocyanate can be synthesized through several methods:

Substitution Reactions: One common method involves the reaction of 2-thienylamine with phosgene (COCl2) to produce this compound.

Oxidation of Isonitriles: Another method involves the oxidation of 2-thienyl isonitrile using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.

Curtius Rearrangement: This method involves the thermal decomposition of 2-thienyl azide to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using phosgene due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure safety and high yield .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The isocyanate group undergoes nucleophilic attack by amines, alcohols, and thiols, forming urea, carbamate, and thiourethane derivatives, respectively.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack at the electrophilic carbon of the isocyanate, followed by proton transfer (Figure 1). The thiophene ring’s electron-withdrawing nature enhances reactivity compared to aliphatic isocyanates .

Hydrolysis

In aqueous environments, 2-thienyl isocyanate hydrolyzes to form 2-thienylamine and carbon dioxide:

| Conditions | Products | Notes |

|---|---|---|

| Ambient temperature, acidic/basic media | 2-Thienylamine, CO₂ | Irreversible reaction; forms carbamic acid intermediate |

Radical-Mediated Reactions

This compound participates in visible-light-driven multicomponent reactions. For example, with allylamines and 2-BTSO₂CF₂H under Ru(bpy)₃Cl₂ catalysis, it forms difluoromethylated oxazolidin-2-imines via a radical pathway :

- Key Steps :

- Photocatalytic generation of HCF₂ radicals.

- Radical addition to an intermediate formed from allylamine and isocyanate.

- Oxidation and cyclization to yield the final product.

| Substrates | Catalyst | Light Source | Product (Yield) |

|---|---|---|---|

| Allylamine, 2-BTSO₂CF₂H | Ru(bpy)₃Cl₂ | Blue LEDs | Oxazolidin-2-imine (45–72%) |

Evidence :

Cycloaddition Reactions

This compound reacts with trimethylsilyl azide (TMSA) in a [2+3] cycloaddition to synthesize tetrazolin-5-ones :

| Conditions | Product | Yield |

|---|---|---|

| Excess TMSA, reflux | 1-(2-Thienyl)tetrazolin-5-one | 60–80% |

Mechanism :

- Thermal decomposition of thiophene carbonyl azides generates isocyanate intermediates, which react with TMSA to form silylated tetrazoles. Hydrolysis yields the final product .

Polymerization

While not extensively studied for this compound, analogous aromatic isocyanates polymerize with polyols to form polyurethanes. The reaction involves step-growth polymerization:

Industrial Relevance :

- Potential applications in coatings and elastomers, though hindered by the compound’s moisture sensitivity .

Comparison with Other Isocyanates

The thiophene ring’s electron-withdrawing effect increases the electrophilicity of this compound compared to phenyl or methyl isocyanates:

| Property | This compound | Phenyl Isocyanate | Methyl Isocyanate |

|---|---|---|---|

| Reactivity | High | Moderate | High |

| Thermal Stability | Moderate | High | Low |

| Applications | Heterocyclic synthesis | Polyurethanes | Pesticides |

Key Difference : The thienyl group enables regioselective reactions in heterocyclic chemistry, unlike aliphatic isocyanates .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block in Organic Chemistry

2-Thienyl isocyanate serves as a versatile building block in organic synthesis. It can participate in various reactions to form more complex structures. The presence of the isocyanate functional group allows for nucleophilic attack, leading to the formation of urea derivatives and other nitrogen-containing compounds. Its utility has been demonstrated in the synthesis of heterocycles, which are crucial in pharmaceuticals and agrochemicals .

Reactivity with Nucleophiles

The compound can react with various nucleophiles, including amines and alcohols, to form stable products. This reactivity is exploited in the development of new materials and compounds with desired properties. For instance, this compound can be used to synthesize thienyl-substituted ureas, which have shown potential biological activity .

Medicinal Chemistry

Potential Anticancer Applications

Recent studies have highlighted the potential of compounds containing the thienyl moiety, including this compound, as anticancer agents. Research indicates that derivatives of this compound exhibit antiproliferative effects against various human tumor cell lines, including breast and lung cancers. These compounds may activate apoptotic pathways, suggesting their utility in cancer therapy .

Bioactivity Studies

The bioactivity of this compound has been explored in the context of drug development. Its derivatives have demonstrated lower toxicity to non-cancerous cells while maintaining efficacy against cancer cells. This balance between potency and safety makes them promising candidates for further pharmacological evaluation .

Polymer Science

Use in Polyurethane Chemistry

In polymer science, this compound has been investigated for its role in the synthesis of polyurethane materials. The compound's ability to form stable urethane linkages contributes to the development of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance under varying conditions .

Blocking Agent Applications

The compound can also function as a blocking agent in the synthesis of blocked isocyanates. This application is significant for controlling the reactivity of isocyanates during polymer processing, allowing for tailored material properties and processing conditions .

Case Studies

Wirkmechanismus

2-Thienyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:

Phenyl Isocyanate: Similar in reactivity but differs in the aromatic ring structure, leading to different electronic properties and reactivity patterns.

Methyl Isocyanate: Smaller and more volatile, used primarily in the production of pesticides and polymers.

Uniqueness: this compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other isocyanates. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics .

Vergleich Mit ähnlichen Verbindungen

- Phenyl isocyanate

- Methyl isocyanate

- Benzyl isocyanate

Biologische Aktivität

2-Thienyl isocyanate (CAS Number: 2048-57-9) is an organic compound characterized by its thiophene ring structure with an isocyanate functional group. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and agrochemicals.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 125.148 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 161.5 ± 13.0 °C |

| Melting Point | 108-110 °C |

| Flash Point | 51.5 ± 19.8 °C |

This compound is noted for its potential health hazards, being harmful by inhalation and skin contact, and causing irritation to the eyes and respiratory system .

Antimicrobial Properties

Research indicates that isocyanates, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for certain bacterial species were determined, showcasing its potential as an antibacterial agent.

-

Antibacterial Activity :

- Staphylococcus aureus: MIC = 20 µg/mL

- Escherichia coli: MIC = 25 µg/mL

-

Antifungal Activity :

- Candida albicans: MIC = 15 µg/mL

- Aspergillus niger: MIC = 18 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have shown promising results:

- A2780 (Ovarian Cancer) : IC50 = 12 µM

- HepG2 (Liver Cancer) : IC50 = 10 µM

These results indicate that this compound may inhibit cancer cell proliferation, making it a potential candidate for further development in cancer therapeutics .

The biological activity of isocyanates, including this compound, often involves the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This reactivity can lead to cellular stress responses and apoptosis in targeted cells, particularly in microbial and cancer cells.

Occupational Exposure and Health Risks

A notable case study examined the effects of occupational exposure to isocyanates, including derivatives like this compound, on respiratory health. The study found a correlation between exposure levels and the incidence of occupational asthma among workers in manufacturing settings.

- Findings :

- Increased risk of asthma was associated with time-weighted average exposures above certain thresholds.

- The odds ratio (OR) for developing asthma was significantly higher in workers exposed to concentrations greater than the median level of referents.

This highlights the importance of monitoring exposure levels in occupational settings where isocyanates are used .

Eigenschaften

IUPAC Name |

2-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NOS/c7-4-6-5-2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLWPBIUVXZGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380027 | |

| Record name | 2-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2048-57-9 | |

| Record name | 2-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.